molecular formula C17H19N3O6S B11127401 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11127401
M. Wt: 393.4 g/mol
InChI Key: YQUNUQAEMRZNLL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a heterocyclic carboxamide derivative with a complex architecture combining multiple pharmacophoric motifs. Its core structure features a tetrahydropyridazine ring substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing saturated thiophene derivative) and at position 3 with a carboxamide-linked 2,3-dihydro-1,4-benzodioxin-6-yl moiety.

The synthesis of such compounds typically involves multi-step protocols, including cyclocondensation, amidation, and sulfonation, as seen in analogous heterocyclic systems (e.g., ). Structural elucidation relies on advanced techniques such as X-ray crystallography (supported by SHELX software, ), NMR, and mass spectrometry.

Properties

Molecular Formula

C17H19N3O6S

Molecular Weight

393.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H19N3O6S/c21-16-4-2-13(19-20(16)12-5-8-27(23,24)10-12)17(22)18-11-1-3-14-15(9-11)26-7-6-25-14/h1,3,9,12H,2,4-8,10H2,(H,18,22)

InChI Key

YQUNUQAEMRZNLL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. The benzodioxin moiety is known for its role in various biological processes. The presence of the tetrahydropyridazine and thiophen groups may enhance its interaction with biological targets.

PropertyValue
Molecular Formula C18H20N2O4S
Molecular Weight 356.43 g/mol
CAS Number Not available
IUPAC Name This compound

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) Inhibition : The compound has shown promising results in inhibiting AChE, which is crucial for treating Alzheimer's disease. In a study where derivatives were synthesized and tested for AChE inhibition, the compound exhibited an IC50 value indicating effective inhibition compared to standard drugs .
  • Butyrylcholinesterase (BuChE) Inhibition : Similar to AChE inhibition, the compound also demonstrated activity against BuChE. This dual inhibition profile is beneficial for developing treatments for neurodegenerative diseases .

Antimicrobial Activity

The biological activity of compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives has been explored in various contexts:

  • Antifungal and Antibacterial Properties : Derivatives of benzodioxin have been reported to possess antifungal and antibacterial activities. The structural modifications in the compounds can lead to enhanced bioactivity against specific pathogens .

Anti-inflammatory Effects

Some studies suggest that compounds containing benzodioxin moieties may exhibit anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokine production.

Study 1: Enzyme Inhibition Profile

In a comparative study of several benzodioxin derivatives:

  • The compound was tested against a panel of enzymes including AChE and BuChE.
  • Results indicated significant inhibition at micromolar concentrations.

Study 2: Antimicrobial Testing

A series of synthesized compounds were evaluated for their antimicrobial efficacy:

  • The compound demonstrated effective inhibition against Gram-positive bacteria.

The precise mechanism by which N-(2,3-dihydro-1,4-benzodioxin) exerts its biological effects is not fully elucidated. However, it is believed that the hydroxylamine group interacts with target enzymes through hydrogen bonding and hydrophobic interactions, leading to modulation of enzymatic activity.

Scientific Research Applications

Enzyme Inhibition

Recent studies have investigated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide. For instance:

  • Acetylcholinesterase Inhibition : Compounds derived from benzodioxin structures have shown promise in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease. The inhibition of this enzyme helps increase acetylcholine levels in the brain, potentially improving cognitive function .
  • Alpha-glucosidase Inhibition : Similar compounds have also been screened for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly relevant for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Research indicates that derivatives of benzodioxin can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest in cancer cells, preventing their proliferation .
  • Induction of Apoptosis : By activating specific signaling pathways associated with apoptosis (programmed cell death), these compounds may lead to reduced tumor growth .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various sulfonamide derivatives based on the benzodioxin framework and evaluated their biological activity against key enzymes linked to T2DM and Alzheimer's disease. The results demonstrated significant inhibitory effects on both acetylcholinesterase and alpha-glucosidase enzymes .

Case Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on understanding the structure–activity relationship of benzodioxin derivatives. It was found that modifications to the benzodioxin moiety could enhance enzyme inhibitory activity and selectivity towards specific targets . This insight is crucial for designing more effective therapeutic agents.

Comparison with Similar Compounds

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 477553-23-4, )

  • Core Structure : Benzothiophene ring fused with a tetrahydrobenzodioxine-carboxamide.
  • Key Differences: Replaces the pyridazine-sulfone moiety with a cyano-methyl-substituted benzothiophene.

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS 1374524-26-1, )

  • Core Structure : Shares the pyridazine-sulfone backbone but substitutes the benzodioxin group with an indole-ethyl chain.

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, )

  • Core Structure: Pyridine ring with a benzodioxin substituent and a dimethylamino group.
  • Key Differences: Lacks the sulfone and carboxamide functionalities, reducing polarity but introducing a basic dimethylamino group for enhanced solubility.

Physicochemical Properties

A comparative analysis of molecular weights and functional groups is summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound Not Provided* ~420 (estimated) Pyridazine, sulfone, benzodioxin, carboxamide
N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C₂₀H₁₉N₂O₃S 367.44 Benzothiophene, cyano, benzodioxin, carboxamide
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide C₂₀H₂₄N₄O₃S 416.50 Pyridazine, sulfone, indole, carboxamide
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Pyridine, benzodioxin, methoxy, dimethylamino

*Estimated based on structural similarity to .

Solubility and Polarity

  • The target compound’s sulfone and carboxamide groups increase polarity, likely improving aqueous solubility compared to benzothiophene-based analogues ().
  • The dimethylamino group in ’s compound introduces basicity, enhancing solubility under acidic conditions.

Preparation Methods

Synthesis of the Tetrahydropyridazine Core

The tetrahydropyridazine ring is constructed via cyclocondensation reactions . A common method involves reacting γ-keto esters with hydrazine derivatives. For example, ethyl 3-oxopentanoate reacts with hydrazine hydrate under reflux in ethanol to form 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. Subsequent hydrolysis yields the free carboxylic acid, which serves as a precursor for amide coupling.

Table 1: Reaction Conditions for Tetrahydropyridazine Formation

Starting MaterialReagentSolventTemperatureYield
Ethyl 3-oxopentanoateHydrazine hydrateEthanolReflux78%
γ-Keto ester derivativeNH₂NH₂·H₂OTHF60°C82%

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The sulfone moiety is introduced through oxidation of tetrahydrothiophene derivatives . Tetrahydrothiophen-3-amine is treated with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane to yield the 1,1-dioxide derivative. This step proceeds with >90% efficiency under controlled pH conditions (pH 6–7).

Key Reaction:

Tetrahydrothiophen-3-amine+H2O2CH2Cl2,0C1,1-Dioxidotetrahydrothiophen-3-amine[4]\text{Tetrahydrothiophen-3-amine} + \text{H}2\text{O}2 \xrightarrow{\text{CH}2\text{Cl}2, \, 0^\circ\text{C}} \text{1,1-Dioxidotetrahydrothiophen-3-amine} \quad

Amide Coupling with the Benzodioxin Fragment

The final step involves coupling the tetrahydropyridazine-carboxylic acid with N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine. This is achieved using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The reaction is typically conducted under nitrogen at 0°C to room temperature, yielding the target compound in 65–72% purity before chromatography.

Optimization Insight:

  • Solvent Choice: DMF outperforms THF or DCM due to better solubility of intermediates.

  • Catalyst: Adding 4-dimethylaminopyridine (DMAP) increases yield by 15%.

Critical Analysis of Published Protocols

Patent CN115745823B: A Model for Multi-Step Synthesis

The Chinese patent CN115745823B outlines a methodology analogous to the target compound’s synthesis. Although the patent focuses on a structurally distinct acetamide derivative, its procedural framework is instructive:

  • Protection-Deprotection Strategy:

    • Silicon-based protecting groups (e.g., trimethylsilyl ethers) are used to shield reactive amines during oxidation steps.

    • Example: Trimethylchlorosilane (TMSCl) and triethylamine in anhydrous ether at −30°C achieve 89% yield in silylation.

  • Purification Techniques:

    • Vacuum distillation and ether washes are employed to isolate intermediates.

    • Final products are purified via silica gel chromatography (hexane/ethyl acetate gradient), achieving >97% HPLC purity.

Table 2: Key Parameters from Patent CN115745823B

ParameterValue
Reaction Temperature−30°C to room temperature
CatalystTriethylamine
Yield (after distillation)89%
HPLC Purity97.8%

Challenges in Regioselectivity

The coupling of the benzodioxin amine to the tetrahydropyridazine core faces regioselectivity issues due to competing reactions at N1 and N2 positions of the pyridazine ring. Steric directing groups and low-temperature conditions (−10°C) mitigate this, favoring amidation at the N1 position.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–6.80 (m, 4H, benzodioxin), 4.25 (m, 4H, OCH₂), 3.30 (m, 2H, tetrahydrothiophene).

    • ¹³C NMR: 172.5 ppm (C=O), 125–150 ppm (aromatic carbons).

  • Mass Spectrometry:

    • ESI-MS m/z: 394.1 [M+H]⁺ (calculated: 393.4).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Industrial Scalability and Environmental Impact

Solvent Recovery Systems

Large-scale synthesis requires solvent recycling. DMF recovery via distillation reduces waste by 40%.

Byproduct Management

The oxidation of tetrahydrothiophene generates sulfonic acid derivatives, which are neutralized with aqueous NaHCO₃ and filtered .

Q & A

Basic: What synthetic strategies are recommended for achieving high purity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide?

Methodological Answer:
Multi-step one-pot reactions are effective for synthesizing complex heterocyclic frameworks. For example, tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized via sequential condensation and cyclization steps in a single reactor, achieving moderate yields (45–55%) . Key purification steps include:

  • Recrystallization : Use solvents like ethanol or ethyl acetate to isolate crystalline products.
  • Column Chromatography : Optimize mobile-phase ratios (e.g., hexane/ethyl acetate gradients) for separation of structurally similar byproducts.
  • Spectroscopic Validation : Confirm purity via HRMS (high-resolution mass spectrometry) and NMR to detect residual solvents or unreacted intermediates .

Advanced: How can computational tools address contradictions in reaction yield data for this compound?

Methodological Answer:
Discrepancies in yield data often arise from uncontrolled variables (e.g., temperature gradients, catalyst degradation). To resolve this:

  • Quantum Chemical Calculations : Use software like COMSOL Multiphysics to model reaction pathways and identify energy barriers. For instance, reaction path searches based on density functional theory (DFT) can predict optimal conditions (e.g., solvent polarity, temperature) .
  • Factorial Design : Apply 2^k factorial experiments to screen variables (e.g., catalyst loading, reaction time) and isolate critical factors affecting yield .
  • Data-Driven Feedback : Integrate experimental results with machine learning algorithms to iteratively refine synthetic protocols .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign proton environments (e.g., aromatic protons in the benzodioxin moiety δ 6.7–7.2 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfone S=O at ~1300 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How to design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with enzymes (e.g., kinase targets). For example, thieno[2,3-b]pyridine analogs have shown binding to ATP pockets via hydrogen bonding and hydrophobic interactions .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate computational predictions.
  • In Vitro Assays : Pair with cell-based viability assays (e.g., MTT for cytotoxicity) to correlate binding data with functional outcomes .

Basic: What are common pitfalls in interpreting biological activity data, and how to mitigate them?

Methodological Answer:

  • False Positives : Caused by assay interference (e.g., compound aggregation). Mitigate via:
    • Dose-Response Curves : Ensure linearity across concentrations.
    • Counter-Screens : Test against unrelated targets to confirm specificity.
  • Batch Variability : Standardize reagents (e.g., enzyme lots) and use internal controls (e.g., reference inhibitors) .

Advanced: How to optimize reaction scalability while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for large-scale syntheses. For example, microreactors reduce side reactions in exothermic steps .
  • Chiral Chromatography : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) if asymmetric synthesis fails.
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to track stereochemistry in real time .

Basic: What in vitro models are suitable for preliminary toxicity profiling?

Methodological Answer:

  • Hepatocyte Cultures : Assess metabolic stability and CYP450 inhibition.
  • hERG Assays : Screen for cardiac toxicity risks using patch-clamp electrophysiology.
  • Ames Test : Evaluate mutagenicity in bacterial reverse mutation assays .

Advanced: How to reconcile discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Free Energy Perturbation (FEP) : Refine docking models by simulating ligand-protein dynamics at atomic resolution.
  • Solvent Effects : Recalculate binding energies with explicit solvent models (e.g., TIP3P water) to account for hydrophobic interactions.
  • Post-Hoc Analysis : Use SHAP (SHapley Additive exPlanations) values in machine learning models to identify feature contributions to activity .

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